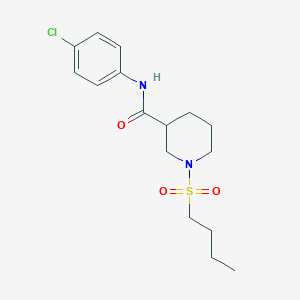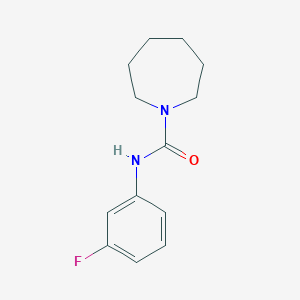![molecular formula C18H12FN3 B5362774 3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine, commonly known as FPP, is a pyrazolopyrimidine compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPP is a small molecule inhibitor that targets specific proteins, making it a promising candidate for the development of new drugs.
作用機序
FPP acts as an ATP-competitive inhibitor, binding to the ATP-binding site of CDK2 and GSK3β. This binding prevents the proteins from phosphorylating their substrates, ultimately leading to cell cycle arrest and inhibition of cell growth.
Biochemical and Physiological Effects:
Studies have shown that FPP inhibits the proliferation of cancer cells and induces apoptosis. FPP has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury. Additionally, FPP has been shown to improve glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
One advantage of FPP is its specificity for CDK2 and GSK3β, making it a valuable tool for studying these proteins. However, FPP has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, FPP has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for FPP research. One area of interest is the development of FPP derivatives with improved solubility and bioavailability. Another area of interest is the identification of new protein targets for FPP, which could lead to the development of new drugs for a variety of diseases. Additionally, FPP could be used in combination with other drugs to enhance their therapeutic effects. Overall, FPP has significant potential for the development of new drugs and the advancement of scientific research.
合成法
The synthesis of FPP involves the reaction of 4-fluoroaniline, phenylhydrazine, and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of FPP is typically around 70%.
科学的研究の応用
FPP has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of specific proteins, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). CDK2 is involved in cell cycle regulation, making it a target for cancer therapy. GSK3β is involved in several signaling pathways, and its inhibition has been linked to the treatment of Alzheimer's disease, bipolar disorder, and diabetes.
特性
IUPAC Name |
3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3/c19-15-8-6-13(7-9-15)16-12-21-22-17(10-11-20-18(16)22)14-4-2-1-3-5-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYBRQREFQSRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5362701.png)
![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyridin-2-amine](/img/structure/B5362704.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole](/img/structure/B5362707.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5362723.png)

![2-[2-(2-furyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5362730.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362733.png)
![5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)

![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![ethyl 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5362801.png)